molecular formula C24H23ClN2O6S B11685440 Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B11685440
M. Wt: 503.0 g/mol
InChI Key: OTPGFQNBWVUNAG-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, is of interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur-containing precursors and appropriate electrophiles.

    Introduction of Functional Groups: The chlorophenoxy and methoxyphenyl groups are introduced through nucleophilic substitution reactions.

    Amidation and Esterification: The acetamido and carbamoyl groups are introduced through amidation reactions, followed by esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.

Scientific Research Applications

ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-(2-(4-CHLOROPHENOXY)ACETAMIDO)-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 2-(2-(4-CHLOROPHENOXY)ACETAMIDO)-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of functional groups and the thiophene ring system makes it a valuable compound for further research and development.

Properties

Molecular Formula

C24H23ClN2O6S

Molecular Weight

503.0 g/mol

IUPAC Name

ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C24H23ClN2O6S/c1-4-32-24(30)20-14(2)21(22(29)26-16-7-11-17(31-3)12-8-16)34-23(20)27-19(28)13-33-18-9-5-15(25)6-10-18/h5-12H,4,13H2,1-3H3,(H,26,29)(H,27,28)

InChI Key

OTPGFQNBWVUNAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)OC)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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